molecular formula C15H9N3OS B5084744 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide

2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide

Cat. No. B5084744
M. Wt: 279.3 g/mol
InChI Key: QOMCHYKHAVHNTE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CP-690550 and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide involves the inhibition of the Janus kinase (JAK) pathway. JAK is a family of intracellular enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK, 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor alpha. It also reduces the activity of T cells and B cells, which are involved in the immune response. In addition, 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide has been shown to reduce the proliferation of fibroblasts, which are involved in tissue repair and scarring.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide in lab experiments is its specificity for the JAK pathway. This allows researchers to study the effects of JAK inhibition on the immune response and inflammation. However, one limitation of using 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.

Future Directions

For research include the development of more selective JAK inhibitors and the study of the long-term effects of JAK inhibition.

Synthesis Methods

The synthesis of 2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide involves the condensation reaction between 2-cyanophenylacetonitrile and 2-furylacrylic acid. The reaction is catalyzed by trifluoroacetic acid and the product is purified by recrystallization. The yield of the reaction is around 50%.

Scientific Research Applications

2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide has been studied for its potential applications in scientific research. It has been found to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been studied for its potential applications in the treatment of organ transplant rejection and inflammatory bowel disease.

properties

IUPAC Name

(E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c16-8-10-3-1-2-4-13(10)14-6-5-12(19-14)7-11(9-17)15(18)20/h1-7H,(H2,18,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMCHYKHAVHNTE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[5-(2-cyanophenyl)furan-2-yl]prop-2-enethioamide

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